molecular formula C21H24ClN5O3 B2407140 2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-11-7

2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2407140
CAS RN: 878720-11-7
M. Wt: 429.91
InChI Key: CCXSCAZAITUPFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a chlorophenyl group, a methoxypropyl group, and a purinoimidazole dione group. These groups could potentially give the compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a purinoimidazole ring system, which is a type of heterocyclic compound (a ring system containing atoms of at least two different elements). This ring system is substituted with various groups, including a chlorophenyl group and a methoxypropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxypropyl group and the aromatic chlorophenyl and purinoimidazole groups could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on what this might be .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3/c1-13-14(2)27-17-18(23-20(27)25(13)10-7-11-30-4)24(3)21(29)26(19(17)28)12-15-8-5-6-9-16(15)22/h5-6,8-9H,7,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXSCAZAITUPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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